2,3-Dihydrofuro[3,2-c]pyridine
Overview
Description
2,3-Dihydrofuro[3,2-c]pyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H7NO and its molecular weight is 121.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions :
- Nitration, chlorination, acetoxylation, and cyanation of 2,3-dihydrofuro[3,2-c]pyridine N-oxides have been studied to produce nitropyridine, chloropyridine derivatives, acetoxy derivatives, and cyanopyridine compounds. These reactions are crucial for creating variously substituted pyridine derivatives with potential applications in pharmaceuticals and materials science (Shiotani et al., 1997).
- Electrophilic substitution reactions like bromination, chlorination, and oxidation have been applied to furo[3,2-c]pyridine to produce derivatives such as dihydrofuro[3,2-c]pyridine and pyridine N-oxides, which are intermediates in various chemical syntheses (McFarland et al., 1975).
Pharmaceutical and Biological Applications :
- Dihydrofuro[3,4-c]pyridinones have been identified as inhibitors of the cytolytic effects of the pore-forming glycoprotein perforin, which is significant for their potential use in immune-related disorders and diseases (Lena et al., 2008).
- Synthesis of polysubstituted 4,5,6,7-tetrahydrofuro[2,3-c]pyridines has been achieved through a novel multicomponent reaction, indicating their potential in creating complex molecules for pharmaceutical applications (Fayol & Zhu, 2004).
Advanced Materials and Catalysis :
- A domino reaction has been developed for synthesizing novel 1,3-dihydrofuro[3,4-c]pyridines from pyridoxal and ketones, indicating their potential use in creating new materials or catalysts with unique properties (Pizzuti et al., 2020).
- The C-2 selective alkenylation of pyridine derivatives has been achieved using nickel/Lewis acid catalysis, demonstrating the potential for creating modified pyridines for use in catalysis and material science (Nakao et al., 2008).
Mechanism of Action
Target of Action
Similar compounds such as dihydrofuro[2,3-b]pyridine derivatives have been found to target interleukin-1 receptor-associated kinase 4 (irak4), a key regulator in the innate immune response .
Mode of Action
It’s known that the compound is formed through a reaction involving an excess of sodium borohydride, resulting in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro . This process involves the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .
Biochemical Pathways
Similar compounds such as dihydrofuro[2,3-b]pyridine derivatives have been found to control downstream nf-κb and mapk signals in the innate immune response .
Pharmacokinetics
Similar compounds such as functionalized 2,3-dihydrofuro[3,2-c]coumarins have been found to bind human serum albumin (hsa), the most abundant serum protein, in the low micromolar ranges . This suggests a suitable ADME profile for these compounds, which may be similar for 2,3-Dihydrofuro[3,2-c]pyridine.
Result of Action
Similar compounds such as dihydrofuro[2,3-b]pyridine derivatives have shown promise for the treatment of inflammatory and autoimmune diseases .
Action Environment
The synthesis of similar compounds has been described as an eco-friendly and efficient one-pot green multicomponent approach , suggesting that environmental factors may play a role in the synthesis and action of these compounds.
Biochemical Analysis
Biochemical Properties
2,3-Dihydrofuro[3,2-c]pyridine is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit strong binding affinities with the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions suggest that this compound plays a significant role in biochemical reactions, particularly in disrupting key cellular signaling pathways .
Cellular Effects
In terms of cellular effects, this compound has been found to exhibit potent cytotoxic activities against various cancer cell lines, including MCF-7 and MDA-MB-231 . It influences cell function by disrupting key cellular signaling pathways, impacting gene expression, and altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its strong binding affinities with certain proteins suggest that it exerts its effects at the molecular level .
Properties
IUPAC Name |
2,3-dihydrofuro[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-3-8-5-6-2-4-9-7(1)6/h1,3,5H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOVDQSGJDUASC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193605-29-7 | |
Record name | 2,3-Dihydrofuro[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193605-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H,3H-furo[3,2-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to access 2,3-dihydrofuro[3,2-c]pyridine derivatives?
A1: Several synthetic strategies have been developed. Two novel routes utilize [5C + 1N] annulations with ammonium acetate as the nitrogen source []. The first employs 1-acyl-1-[(dimethylamino)alkenoyl]cyclopropanes, initiating a ring-enlargement of the cyclopropyl ketone alongside the annulation []. The second route utilizes 3-acyl-2-[(dimethylamino)alkenyl]-4,5-dihydrofurans, proceeding through a sequential aza-addition, aza-nucleophilic addition/elimination, and dehydration [].
Q2: Can you provide an example of how substituents on the this compound scaffold influence its reactivity?
A2: The presence of specific substituents can significantly impact the reactivity of this compound. For instance, while the propargylic compound (4-prop-2-ynyloxy-3-iodopicolinic acid derivative) resists cyclization under tri-n-butyltin hydride/AIBN free radical conditions, the corresponding allylic compounds successfully cyclize to yield various this compound-4-carboxylic acid derivatives []. This difference highlights the influence of the substituent's nature on the compound's reactivity towards cyclization reactions.
Q3: How do the electrophilic substitution properties of furo[3,2-c]pyridine compare to other heterocyclic systems?
A3: Furo[3,2-c]pyridine exhibits distinct reactivity in electrophilic substitution reactions []. Nitration selectively produces 2-nitrofuro[3,2-c]pyridine, highlighting the influence of both the furan and pyridine rings on directing electrophilic attack []. In contrast, bromination and chlorination result in the formation of 2,3-dibromo-2,3-dihydrofuro[3,2-c]pyridine and 2,3-dichloro-2,3-dihydrofuro[3,2-c]pyridine, respectively, suggesting a preference for addition reactions over electrophilic substitution at those positions []. This contrasting reactivity provides insights into the unique electronic properties of furo[3,2-c]pyridine compared to other heterocyclic systems.
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